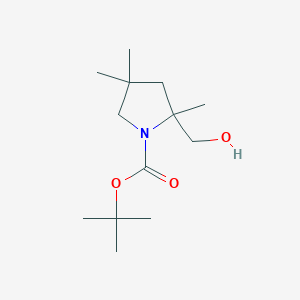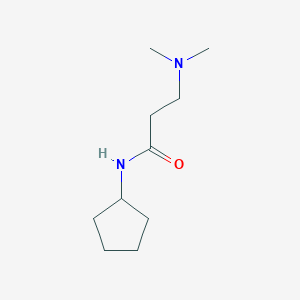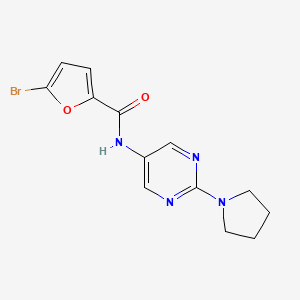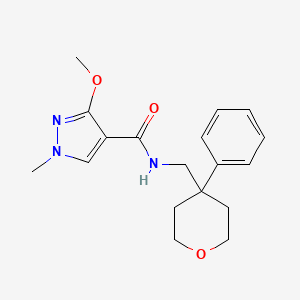![molecular formula C14H19N3OS B2514809 N-(1-cyano-1,2-dimethylpropyl)-2-[(5-methylpyridin-2-yl)sulfanyl]acetamide CAS No. 1241309-85-2](/img/structure/B2514809.png)
N-(1-cyano-1,2-dimethylpropyl)-2-[(5-methylpyridin-2-yl)sulfanyl]acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(1-cyano-1,2-dimethylpropyl)-2-[(5-methylpyridin-2-yl)sulfanyl]acetamide, also known as BAY 41-2272, is a chemical compound that has been extensively studied due to its potential therapeutic applications. This compound belongs to the class of sGC (soluble guanylate cyclase) activators, which have been shown to have a variety of beneficial effects on cardiovascular and respiratory systems.
Mécanisme D'action
N-(1-cyano-1,2-dimethylpropyl)-2-[(5-methylpyridin-2-yl)sulfanyl]acetamide 41-2272 works by activating the soluble guanylate cyclase (sGC) enzyme, which is responsible for producing cyclic guanosine monophosphate (cGMP). cGMP is a signaling molecule that plays a key role in regulating vascular tone and smooth muscle relaxation. By activating sGC and increasing cGMP levels, this compound 41-2272 can improve blood flow and reduce vascular resistance.
Biochemical and Physiological Effects
This compound 41-2272 has been shown to have a variety of biochemical and physiological effects. In addition to its vasodilatory effects, this compound 41-2272 has been shown to reduce inflammation and oxidative stress, improve endothelial function, and inhibit platelet aggregation. These effects may contribute to its potential therapeutic benefits in a variety of diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using N-(1-cyano-1,2-dimethylpropyl)-2-[(5-methylpyridin-2-yl)sulfanyl]acetamide 41-2272 in lab experiments is its specificity for the sGC enzyme. This allows researchers to selectively target the cGMP signaling pathway without affecting other signaling pathways. However, one limitation of using this compound 41-2272 is its relatively short half-life, which may require frequent dosing in experiments.
Orientations Futures
There are several potential future directions for research on N-(1-cyano-1,2-dimethylpropyl)-2-[(5-methylpyridin-2-yl)sulfanyl]acetamide 41-2272. One area of interest is in the treatment of pulmonary hypertension, where this compound 41-2272 has shown promising results in animal models. Another potential application is in the treatment of erectile dysfunction, where sGC activators have been shown to have beneficial effects. Additionally, this compound 41-2272 may have potential in the treatment of other cardiovascular and respiratory diseases, as well as in the field of cancer research where cGMP signaling has been implicated in tumor growth and metastasis.
Méthodes De Synthèse
The synthesis method for N-(1-cyano-1,2-dimethylpropyl)-2-[(5-methylpyridin-2-yl)sulfanyl]acetamide 41-2272 involves the reaction of 2-mercapto-5-methylpyridine with ethyl 2-(bromomethyl)acrylate in the presence of a base. The resulting product is then reacted with N-cyano-N-methyl-N-(1,2-dimethylpropyl)amine to yield the final compound.
Applications De Recherche Scientifique
N-(1-cyano-1,2-dimethylpropyl)-2-[(5-methylpyridin-2-yl)sulfanyl]acetamide 41-2272 has been extensively studied for its potential therapeutic applications in a variety of diseases. One of the most promising areas of research is in the treatment of pulmonary hypertension, a condition characterized by high blood pressure in the lungs. This compound 41-2272 has been shown to improve pulmonary hemodynamics and reduce pulmonary vascular resistance in animal models of pulmonary hypertension.
Propriétés
IUPAC Name |
N-(2-cyano-3-methylbutan-2-yl)-2-(5-methylpyridin-2-yl)sulfanylacetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19N3OS/c1-10(2)14(4,9-15)17-12(18)8-19-13-6-5-11(3)7-16-13/h5-7,10H,8H2,1-4H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YCJAQUVQGLKGMP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(C=C1)SCC(=O)NC(C)(C#N)C(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.39 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-(2,4-dichlorophenoxy)-3-[4-(4-methoxyphenyl)piperazin-1-yl]propan-2-ol Dihydrochloride](/img/structure/B2514727.png)
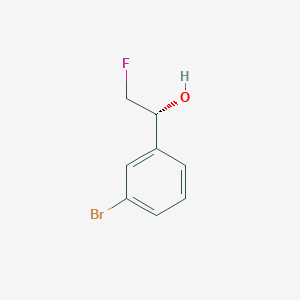
![N-(sec-butyl)-2-(4-chlorobenzyl)-4-(3-methylbutyl)-1,5-dioxo-1,2,4,5-tetrahydro[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B2514730.png)
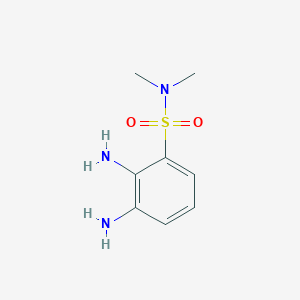
![N-({[2,3'-bifuran]-5-yl}methyl)-3-methylbutanamide](/img/structure/B2514733.png)
![N-(3,4-dimethoxyphenyl)-2-[4-(4-methoxyphenyl)-2,3-dioxopyrazin-1-yl]acetamide](/img/structure/B2514735.png)
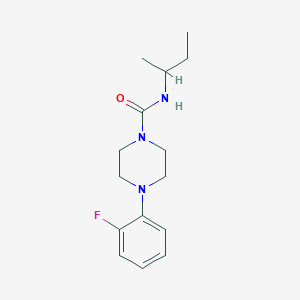
![1,1,1-Trifluoro-3-[(3-methoxypropyl)amino]-2-propanol](/img/structure/B2514737.png)
